4',5-Dihydroxydiclofenac

COX inhibition Pharmacodynamics Metabolite activity

4',5-Dihydroxydiclofenac is a minor, di-hydroxylated metabolite of diclofenac, formed via secondary oxidation of 5-hydroxydiclofenac. With >10,000-fold reduced COX inhibition (IC50 912,000 nM), it is pharmacologically inert and serves as a unique, time-dependent marker of sequential oxidative metabolism. Critically implicated in direct cytotoxicity and idiosyncratic hepatotoxicity, this standard is essential for accurate LC-MS/MS quantification—unlike primary metabolites, its distinct MW (328.147 g/mol) and chromatographic properties prevent interference. Procure this authentic standard to ensure reliable method development, metabolite identification, and mechanistic toxicology studies.

Molecular Formula C14H11Cl2NO4
Molecular Weight 328.1 g/mol
CAS No. 69002-86-4
Cat. No. B1231519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',5-Dihydroxydiclofenac
CAS69002-86-4
Molecular FormulaC14H11Cl2NO4
Molecular Weight328.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
InChIInChI=1S/C14H11Cl2NO4/c15-10-5-9(19)6-11(16)14(10)17-12-2-1-8(18)3-7(12)4-13(20)21/h1-3,5-6,17-19H,4H2,(H,20,21)
InChIKeyDRZFITWJHHNHAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4',5-Dihydroxydiclofenac (CAS 69002-86-4): A Minor, Di-Hydroxylated Diclofenac Metabolite for Pharmacokinetic, Toxicological, and Metabolic Studies


4',5-Dihydroxydiclofenac (CAS 69002-86-4) is a monocarboxylic acid that serves as a di-hydroxylated, minor metabolite of the widely prescribed nonsteroidal anti-inflammatory drug (NSAID) diclofenac, formed via secondary oxidation of 5-hydroxydiclofenac primarily by cytochrome P450 enzymes [1]. Characterized by the addition of hydroxyl groups at the 4' and 5 positions of the parent molecule, this compound is a critical reference standard and impurity marker for in vitro and in vivo studies investigating diclofenac metabolism, particularly in the context of idiosyncratic hepatotoxicity and environmental fate [2]. Its commercial availability as a high-purity analytical standard (typically ≥95%) from specialized chemical suppliers supports quantitative analysis in complex biological matrices, enabling precise differentiation from major circulating metabolites like 4'-hydroxydiclofenac .

Why 4',5-Dihydroxydiclofenac Cannot Be Substituted by Diclofenac or Its Major Monohydroxylated Metabolites in Targeted Research


Substituting 4',5-dihydroxydiclofenac with diclofenac or its primary monohydroxylated metabolites (e.g., 4'-hydroxydiclofenac, 5-hydroxydiclofenac) introduces profound analytical and pharmacological errors. Critically, 4',5-dihydroxydiclofenac exhibits a >10,000-fold reduction in cyclooxygenase (COX) inhibitory potency compared to the parent drug, with an IC50 of 912,000 nM against COX [1], rendering it pharmacologically inert and unsuitable for efficacy studies. Furthermore, its formation is a minor, secondary pathway (Vmax 96 pmol/min/mg) dependent on the prior generation of 5-hydroxydiclofenac, making its appearance a unique, time-dependent marker of sequential oxidative metabolism not replicated by primary metabolites [2]. Importantly, this compound is specifically implicated in direct cytotoxicity and idiosyncratic hepatotoxicity mechanisms, distinguishing it as a toxicologically relevant endpoint rather than a surrogate for parent drug exposure [3]. These quantitative differences necessitate the use of the authentic 4',5-dihydroxydiclofenac standard for accurate method development, metabolite identification, and mechanistic toxicology studies.

Quantitative Differentiation of 4',5-Dihydroxydiclofenac from Parent Diclofenac and Key Metabolites


Cyclooxygenase (COX) Inhibition Potency: 4',5-Dihydroxydiclofenac Exhibits >10,000-Fold Weaker Activity Than Diclofenac

4',5-Dihydroxydiclofenac demonstrates a profound loss of COX inhibitory activity relative to the parent drug, diclofenac. In vitro enzyme inhibition assays using bovine seminal vesicle microsomal preparations determined an IC50 value of 9.12 × 10^5 nM (912,000 nM) for 4',5-dihydroxydiclofenac against COX [1]. This is in stark contrast to diclofenac, which potently inhibits human COX-1 and COX-2 with IC50 values of 4 nM and 1.3 nM, respectively, in CHO cell assays [2]. Even considering assay variability, the difference is several orders of magnitude, unequivocally establishing 4',5-dihydroxydiclofenac as a pharmacologically inactive metabolite in terms of COX-mediated anti-inflammatory action.

COX inhibition Pharmacodynamics Metabolite activity

Enzymatic Formation Kinetics: 4',5-Dihydroxydiclofenac Production is a Minor, Secondary Pathway Relative to Primary Hydroxylation

The formation of 4',5-dihydroxydiclofenac is a secondary, low-capacity metabolic step compared to the primary hydroxylation of diclofenac. Kinetic analysis in human liver microsomes revealed that the conversion of 5-hydroxydiclofenac to 4',5-dihydroxydiclofenac proceeds with a Km of 15 ± 1 μM and a Vmax of 96 ± 3 pmol/min/mg protein [1]. In contrast, the primary formation of 4'-hydroxydiclofenac directly from diclofenac is a far more efficient process, characterized by a Km of 9 ± 1 μM and a Vmax of 432 ± 15 pmol/min/mg protein [1]. This indicates that the Vmax for the primary 4'-hydroxylation pathway is 4.5-fold higher (432 vs. 96 pmol/min/mg) than for the dihydroxylation step, underscoring its minor quantitative significance in the overall metabolic scheme.

Drug Metabolism Enzyme Kinetics CYP450 Michaelis-Menten

Physicochemical Properties: 4',5-Dihydroxydiclofenac is a Distinct Chemical Entity with Unique Molecular Weight and Polarity

4',5-Dihydroxydiclofenac is chemically distinct from its parent compound and major metabolites, with a molecular formula of C14H11Cl2NO4 and a monoisotopic mass of 327.007 g/mol [1]. This contrasts with diclofenac (C14H11Cl2NO2, MW 296.1) and the major monohydroxylated metabolite 4'-hydroxydiclofenac (C14H11Cl2NO3, MW 312.1). The presence of an additional hydroxyl group increases its polarity and alters its chromatographic retention time and mass spectral fragmentation pattern, enabling specific detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound's calculated partition coefficient (LogP) of 3.85 further differentiates it, as the increased polarity relative to diclofenac (LogP ~4.5) impacts its behavior in biological and environmental matrices.

Analytical Chemistry Mass Spectrometry Chromatography

Toxicological Profile: 4',5-Dihydroxydiclofenac is Specifically Implicated in Direct Cytotoxicity, Differentiating It from Other Metabolites

4',5-Dihydroxydiclofenac has been specifically identified as a direct-acting cytotoxic agent in the context of diclofenac-induced idiosyncratic hepatotoxicity. A review of in vitro animal studies concluded that the mechanism of diclofenac toxicity relates both to mitochondrial impairment of ATP synthesis and to the production of active metabolites, 'particularly n,5-dihydroxydiclofenac, which causes direct cytotoxicity' [1]. While quantitative cytotoxicity data (e.g., LD50 or IC50 in hepatocytes) for 4',5-dihydroxydiclofenac is not available in the primary literature, its specific mention alongside established mechanisms distinguishes it from major metabolites like 4'-hydroxydiclofenac, which are primarily associated with covalent protein binding rather than direct acute cytotoxicity [2].

Hepatotoxicity DILI In vitro toxicology Drug safety

Optimal Research and Industrial Applications for 4',5-Dihydroxydiclofenac (CAS 69002-86-4) Based on Quantified Differentiation


Quantitative LC-MS/MS Method Development for Diclofenac Metabolite Profiling

Due to its distinct molecular weight of 328.147 g/mol and unique chromatographic properties [1], 4',5-dihydroxydiclofenac is an essential analytical standard for developing and validating selective LC-MS/MS methods. Its procurement ensures accurate quantification of this minor, dihydroxylated metabolite in complex biological matrices (e.g., plasma, urine, hepatocyte incubations) without interference from co-eluting major metabolites like 4'-hydroxydiclofenac (MW 312.1).

In Vitro Mechanistic Studies of Idiosyncratic Drug-Induced Liver Injury (DILI)

As a metabolite specifically linked to direct cytotoxicity in the context of diclofenac hepatotoxicity [2], 4',5-dihydroxydiclofenac serves as a critical tool compound for in vitro toxicology studies. Researchers investigating mitochondrial dysfunction, oxidative stress, or direct cellular damage can use the pure compound to probe its specific contribution to the hepatotoxic cascade, an effect that cannot be replicated by the parent drug or the major 4'-hydroxydiclofenac metabolite.

Environmental Fate and Fungal Biotransformation Studies of Diclofenac

4',5-Dihydroxydiclofenac is a key intermediate in the fungal biotransformation of diclofenac, where it is formed alongside monohydroxylated metabolites [3]. Procurement of this standard is crucial for environmental chemists and microbiologists tracking the degradation pathways of diclofenac in wastewater treatment and bioremediation contexts, enabling the identification and monitoring of this specific transformation product.

Technical Documentation Hub

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